molecular formula C14H17BBrF3O2 B1447697 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1030832-72-4

2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1447697
CAS RN: 1030832-72-4
M. Wt: 365 g/mol
InChI Key: GDYCGJMXMOEPQO-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BBrF3O2 and its molecular weight is 365 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Material Synthesis

  • The compound has been utilized in the enhanced synthesis of nanoparticles through Suzuki-Miyaura chain growth polymerization, demonstrating its utility in creating heterodisubstituted polyfluorenes for applications in bright and enduring fluorescence brightness in nanoparticles (Fischer, Baier, & Mecking, 2013).
  • It is also employed in chain-growth polymerization for synthesizing polyfluorene via the Suzuki-Miyaura coupling reaction, contributing to well-defined polyfluorenes with narrow molecular weight distributions, indicating its significance in precision material synthesis (Yokoyama et al., 2007).

Application in Organic/Inorganic Semiconductor Hybrid Particles

  • This compound is crucial in the synthesis of functionalized polyfluorenes with single end-groups, used as stabilizing ligands for high-temperature synthesis of cadmium selenide quantum dots. This showcases its potential in creating hybrid particles for advanced semiconductor applications (de Roo et al., 2014).

Development of Boron-Containing Materials

  • The compound is integral in the synthesis of boron-containing stilbene derivatives, highlighting its role in creating novel materials potentially useful in LCD technology and for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Application in Biochemical Research

  • It has been used in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, illustrating its importance in biochemical research, particularly in studying inhibitory activity against serine proteases (Spencer et al., 2002).

Electochemical Analysis and Reactions

  • The compound's utility extends to electrochemical studies, where its derivatives have been analyzed for their electrochemical properties, revealing insights into their potential applications in selective substitution reactions (Tanigawa et al., 2016).

Biochemical Analysis

Biochemical Properties

2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the hydrolysis of boronic esters, such as esterases and proteases. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active site of the enzyme, leading to enzyme inhibition or modification of enzyme activity . Additionally, the trifluoromethyl group in the compound can influence its binding affinity and specificity towards certain biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. It can modulate gene expression by affecting transcription factors and signaling molecules involved in stress response pathways . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can affect cell proliferation and survival .

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves its interactions with biomolecules through covalent bonding and radical formation. The bromomethyl group can participate in radical-mediated reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids . Additionally, the boronic ester moiety can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to undergo hydrolysis under physiological conditions, leading to the formation of boronic acid derivatives . This degradation can influence its long-term effects on cellular function, as the hydrolysis products may have different biochemical activities compared to the parent compound . In vitro and in vivo studies have shown that the compound’s stability and activity can vary depending on the experimental conditions and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s activity changes dramatically at certain concentration levels, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to boron metabolism and oxidative stress responses. The compound can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of key metabolites . Additionally, the trifluoromethyl group can affect the compound’s metabolic stability and its interactions with metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution can also be affected by its binding affinity to cellular proteins and its solubility in different cellular environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes . For example, the compound’s presence in mitochondria can affect mitochondrial function and energy production, while its localization in lysosomes can impact autophagy and cellular degradation pathways .

properties

IUPAC Name

2-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(17,18)19)6-5-9(11)8-16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYCGJMXMOEPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127715
Record name 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1030832-72-4
Record name 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030832-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methyl-3-(trifluoromethyl)phenylboronic acid pinacol ester (24b, 3.0 g, 10 mmol) and 60 ml CCl4 were placed in 500 ml round-bottom flask. NBS (1.9, 10.5 mmol, 1.05 eq) and AIBN (0.02 g, 0.14 mmol, 0.014 eq) were added and the reaction mixture was refluxed for 4.5 h in the presence of 75 W incandescent bulb. After 4.5 h the solution was cooled down to room temperature allowing the succinimide to precipitate out. The solid was filtered off. The solvent was removed and oily product was collected. The crude product was purified by triturating with hexane which resulted in 80% pure product (25b, 3.6 g, 95% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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